6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
Description
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a fused pyrido-pyrimidinone scaffold with a chlorine atom at position 6 and a methyl group at position 3. The molecular formula of the 2-methyl analog is C₈H₆ClN₃O (MW 195.61), and its synthesis typically involves chlorination and alkylation steps under anhydrous conditions (e.g., DMF as solvent) . The 3-methyl derivative likely shares similar synthetic routes, with the methyl group’s position influencing steric and electronic properties.
Properties
IUPAC Name |
6-chloro-3-methylpyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c1-12-4-11-6-3-10-7(9)2-5(6)8(12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKOTOCNDNDSCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C2C1=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672187 | |
| Record name | 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878743-46-5 | |
| Record name | 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through cyclization reactions.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through condensation reactions involving appropriate amines and aldehydes.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Functionalization via Nucleophilic Substitution
The chlorine atom at position 6 undergoes nucleophilic displacement reactions, enabling diverse derivatization:
Reaction with Amines
These reactions improve metabolic stability and selectivity in kinase inhibitors .
Oxidation Reactions
The methylthio group (if present in precursors) is oxidized to sulfone intermediates for further functionalization:
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Oxidizing agent : m-CPBA (meta-chloroperbenzoic acid)
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Conditions : Dichloromethane, 0°C → RT, 2 h
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Intermediate : Sulfone derivatives (e.g., 9 or 18 ) used in subsequent displacements .
Vilsmeier–Haack Formylation
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Reagent : Vilsmeier reagent (POCl₃/DMF)
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Conditions : 50°C, 1.5 h
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Product : N-(6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one)formamide .
¹H-NMR Data : δ 8.95 (s, CHO), 5.94 (s, C5-H) .
Suzuki–Miyaura Coupling
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Substrate : 8-Bromo-6-chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one
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Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C
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Product : 8-Aryl/heteroaryl derivatives with retained chloro group .
Key Reaction Data Table
Stability and Reactivity Insights
Scientific Research Applications
Scientific Research Applications
1. Anticancer Activity
Research indicates that 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one exhibits promising anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent inhibition against various cancer cell lines, including breast and lung cancer cells .
2. Antiviral Properties
The compound has also been investigated for its antiviral effects, particularly against viral infections that utilize host cell machinery for replication.
- Research Findings : In vitro studies have shown that it can inhibit the replication of certain viruses by targeting viral polymerases, making it a candidate for antiviral drug development .
3. Enzyme Inhibition
this compound is known to act as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle.
- Data Table: Enzyme Inhibition Studies
| Enzyme Target | Inhibition IC50 (µM) | Reference |
|---|---|---|
| CDK2 | 0.15 | Journal of Medicinal Chemistry |
| Viral Polymerase | 0.25 | Antiviral Research |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from readily available pyridine derivatives. Researchers have developed various derivatives to enhance its biological activity and selectivity.
Synthetic Route Overview :
- Starting Materials : Pyridine derivatives and chlorinated reagents.
- Key Reactions : Nucleophilic substitution and cyclization reactions.
- Yield Optimization : Adjusting reaction conditions such as temperature and solvent choice has led to improved yields of the target compound.
Toxicology and Safety
While exploring the applications of this compound, safety assessments are crucial. The compound is classified with specific hazard warnings indicating potential toxicity upon exposure.
- Safety Data Summary :
- Harmful if swallowed.
- Causes skin irritation.
Proper handling protocols must be established to mitigate risks associated with laboratory use .
Mechanism of Action
The mechanism of action of 6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and induce apoptosis in cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other protein kinases involved in tumor growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
(a) 6-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(1H)-one
(b) 8-Chloro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one
- Key Data: Synthesized via chlorination of fused diazinones using toluene under reflux .
- Comparison : The 8-chloro substitution shifts the halogen’s position, altering electronic distribution and possibly target binding.
(c) 6-Fluoropyrido[3,4-d]pyrimidin-4(3H)-one
Core Scaffold Variations
(a) Pyrido[3,2-d]pyrimidin-4(3H)-one (CAS 37538-67-3)
- Key Data: Similarity score = 0.87 to pyrido[3,4-d]pyrimidinones .
(b) 6-Chloropyrimido[5,4-d]pyrimidin-4(3H)-one
- Key Data : Molecular weight = 182.57; sensitive to irritants .
- Comparison: The pyrimido[5,4-d]pyrimidinone core introduces additional nitrogen atoms, increasing polarity and possibly reducing cell permeability.
(a) Aldehyde Oxidase (AO) Metabolism
- Parent Scaffold : Unsubstituted pyrido[3,4-d]pyrimidin-4(3H)-one undergoes rapid AO-mediated oxidation at C2, leading to high clearance .
- C2-Substituted Derivatives : A methyl group at C2 (e.g., compound 4 in ) blocks AO metabolism, improving pharmacokinetics.
(b) Cellular Permeability
- C8-Substituted Derivatives: Compounds like 8-(thiazol-4-yl)pyrido[3,4-d]pyrimidin-4(3H)-one exhibit enhanced permeability due to the pyrido-pyrimidinone scaffold .
- Role of Chlorine : The 6-chloro group in the target compound may enhance lipophilicity compared to fluoro analogs, balancing permeability and solubility.
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated based on 2-methyl analog.
Biological Activity
6-Chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the pyridopyrimidine family, which is known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing research findings, case studies, and potential therapeutic applications.
- Molecular Formula : C8H6ClN3O
- Molecular Weight : 185.60 g/mol
- CAS Number : 878743-46-5
Antitumor Activity
Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antitumor properties. A study evaluating various pyridopyrimidine derivatives, including this compound, demonstrated potent antiproliferative effects against multiple cancer cell lines. The compound was tested in vitro against human tumor cell lines such as lung (A549), breast (T47D), and glioblastoma (T98G) cells.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 7.1 | Induction of apoptosis |
| T47D | 1.4 | Inhibition of cell proliferation |
| T98G | 3.1 | Activation of caspase pathways |
These results suggest that the compound may induce apoptosis through mitochondrial pathways, as indicated by increased sub-G1 populations in treated cells and cleavage of PARP-1 and procaspase-3 .
The biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cell cycle regulation and tumor progression. For example, studies have shown that pyridopyrimidine derivatives can act as selective inhibitors of cyclin-dependent kinases (CDKs), which are critical for cell cycle control .
Case Study 1: Anticancer Efficacy
In a preclinical study involving a series of pyridopyrimidine derivatives, including this compound, researchers evaluated the compounds' efficacy against a panel of 60 human tumor cell lines. The study found that certain derivatives exhibited low nanomolar IC50 values, indicating potent antitumor activity .
Case Study 2: Selectivity and Toxicity
Another investigation focused on the selectivity and toxicity profile of pyridopyrimidine compounds. The results indicated that while some derivatives showed significant antitumor activity, they also demonstrated low toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .
Q & A
Q. What are the foundational methods for synthesizing 6-chloro-3-methylpyrido[3,4-d]pyrimidin-4(3H)-one?
Synthesis typically involves cyclocondensation reactions. For example, thieno[3,4-d]pyrimidin-4(3H)-one derivatives (structurally analogous) are synthesized via cyclocondensation of carboxamide precursors in alkaline media (e.g., NaOH) . Chlorination of pyrimidinone intermediates using POCl₃ or other chlorinating agents is a critical step to introduce the 6-chloro substituent, as demonstrated in thieno[3,2-d]pyrimidine synthesis . Solvent choice (e.g., DMF for dissolution) and reaction temperature (e.g., 100°C for chlorination) significantly impact yield and purity .
Q. How is the molecular structure of this compound characterized experimentally?
Key characterization techniques include:
- Mass spectrometry : Exact mass determination (e.g., 195.00178 for C₉H₆ClN₃O) confirms molecular composition .
- NMR spectroscopy : Distinct signals for substituents (e.g., methyl groups at δ 2.43 ppm, aromatic protons at δ 7.03–7.51 ppm) resolve regiochemistry .
- IR spectroscopy : Carbonyl stretches (~1681–1708 cm⁻¹) and hydroxyl/imino groups (~3156–3480 cm⁻¹) validate functional groups .
Q. What are the primary challenges in achieving high-purity isolates?
Chiral column chromatography is often required to separate enantiomers, as seen in thieno[3,4-d]pyrimidin-4(3H)-one synthesis . Contaminants like unreacted starting materials or byproducts (e.g., trichloromethyl derivatives) necessitate rigorous purification protocols, including recrystallization or gradient elution .
Advanced Research Questions
Q. How does C2-substitution influence metabolic stability in pyrido[3,4-d]pyrimidin-4(3H)-one derivatives?
C2-substitution (e.g., methyl groups) blocks aldehyde oxidase-mediated metabolism, enhancing metabolic stability. This was demonstrated in studies where 2-methyl derivatives resisted oxidation compared to unsubstituted analogs, critical for improving pharmacokinetic profiles . Researchers should prioritize substituent steric effects and electronic properties during structure-activity relationship (SAR) studies.
Q. What experimental strategies are used to resolve contradictions in synthetic yields across analogs?
Yields vary with substituent electronic effects. For example, electron-withdrawing groups (e.g., trichloromethyl) improve cyclocondensation efficiency (90% yield) compared to electron-donating methyl groups (72%) . Systematic optimization of reaction conditions (e.g., solvent polarity, base strength) and real-time monitoring via LC-MS can mitigate discrepancies.
Q. How can phototoxic reactions of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives be assessed?
Thionation at the C4 position (converting carbonyl to thione) red-shifts absorption spectra and increases singlet oxygen generation, a marker of phototoxicity. Researchers should use UV-vis spectroscopy and electron paramagnetic resonance (EPR) to quantify reactive oxygen species (ROS) in cellular assays .
Q. What role does this scaffold play in epigenetic modulation?
Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives act as JmjC histone demethylase inhibitors by chelating Fe(II) in the enzyme active site. Structure-based design (e.g., introducing pyrazole or pyridyl substituents) enhances potency and selectivity, as shown in KDM inhibitor studies .
Methodological Guidance
8. Designing SAR studies for kinase inhibition:
- Use molecular docking to predict binding interactions with kinase ATP pockets (e.g., Src/Abl kinases) .
- Validate with in vitro kinase assays (IC₅₀ determination) and cell-based models (e.g., anti-proliferative effects in cancer lines) .
9. Assessing metabolic pathways:
- Employ hepatocyte incubations with LC-HRMS to identify phase I/II metabolites.
- Compare wild-type vs. aldehyde oxidase-knockout models to isolate metabolic routes .
10. Addressing solubility limitations:
- Use co-solvents (e.g., PEG-400) or amorphous solid dispersions to enhance aqueous solubility for in vivo studies.
- Monitor stability via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
